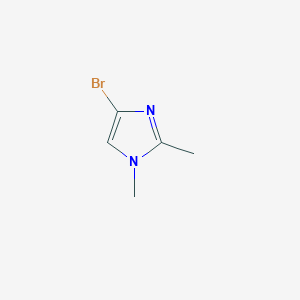

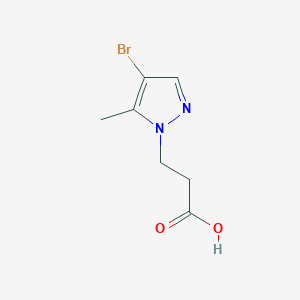

3-(4-溴-5-甲基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

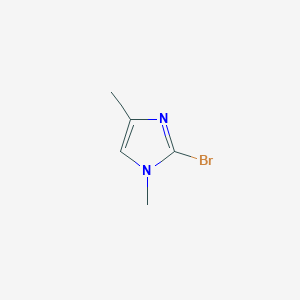

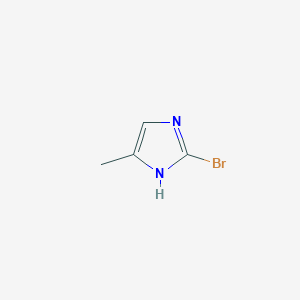

The compound of interest, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromo substituent and a propanoic acid group in the compound suggests potential reactivity and usefulness in various chemical syntheses .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the copper-catalyzed C-N coupling reactions have been used to N-arylate 1H-pyrazole with aryl iodides and bromides, which could be a potential pathway for synthesizing the bromo-substituted pyrazole compounds . Additionally, multi-component reactions in ionic liquids have been described for the synthesis of related pyrazole derivatives, indicating the versatility of pyrazole chemistry and the potential for environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and biological activity. X-ray crystallography has been used to characterize the structure of related compounds, ensuring the correct identification of regioisomers and understanding the conformational differences that may affect their chemical properties . Such structural analyses are essential for the rational design of pyrazole-based ligands and pharmaceutical agents.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the presence of a carboxylic acid group allows for the formation of hydrogen-bonded dimers in the solid state, as observed in crystal structures . Moreover, the bromo substituent on the pyrazole ring can facilitate further chemical transformations, such as electrophilic aromatic substitution or coupling reactions, which are commonly employed in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like bromo and methyl groups can alter these properties significantly. For instance, the difluoromethyl group in related pyrazole carboxylic acid amides has been shown to enhance antifungal activity, suggesting that the physical properties of these compounds can be fine-tuned for specific biological applications . Additionally, the synthesis of these compounds often yields moderate to excellent activities, indicating their potential efficacy as bioactive molecules .

科学研究应用

Synthesis and Structural Analysis

Regiospecific Synthesis : The compound and its derivatives are synthesized with regiospecific methods. However, identifying the correct regioisomer is complex and often requires single-crystal X-ray analysis for unambiguous structure determination. Compounds often form hydrogen-bonded structures in their crystal state, highlighting their potential in structural chemistry (Kumarasinghe et al., 2009).

Diverse Derivative Synthesis : Efficient heterocyclization methods have been developed to synthesize isoxazole and pyrazole derivatives of this compound, demonstrating its versatility in creating a range of chemical structures (Flores et al., 2014).

Pharmacological Potential

Antifungal Activity : Novel derivatives of the compound, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown significant antifungal activity against phytopathogenic fungi, indicating potential applications in agricultural and pharmaceutical industries (Du et al., 2015).

Antimicrobial Properties : N,N-disubstituted derivatives of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid have exhibited sedative, local anesthetic, and platelet antiaggregating activities, along with moderate analgesic and antiinflammatory properties, suggesting their relevance in developing new therapeutic agents (Bondavalli et al., 1990).

Chemical Reactions and Synthesis

Pyrazoline Synthesis : The compound has been utilized in the synthesis of various pyrazoline derivatives, showcasing its role in creating structurally diverse chemical entities (Loh et al., 2013).

Catalysis in Synthesis : It has been used as a catalyst in the condensation reaction for the synthesis of bis(pyrazolones), demonstrating its utility in enhancing chemical reactions (Tayebi et al., 2011).

属性

IUPAC Name |

3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAQBTLQNAPMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)